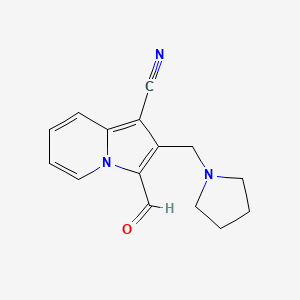

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-9-12-13(10-17-6-3-4-7-17)15(11-19)18-8-2-1-5-14(12)18/h1-2,5,8,11H,3-4,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCDOFFKWXWABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(N3C=CC=CC3=C2C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Points:

- Transition metal catalysis (e.g., palladium) enables multicomponent synthesis via carbonylation and 1,3-dipolar cycloaddition.

- Cascade condensation/cyclization/aromatization reactions allow the assembly of indolizine frameworks from substituted pyrroles and active methylene compounds.

- Mild reaction conditions and broad substrate scope have been demonstrated, facilitating the introduction of substituents like cyano (–CN) and formyl (–CHO) groups.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of the formyl group at position 3 and the pyrrolidin-1-ylmethyl substituent at position 2 requires careful precursor design, often involving substituted pyridinium salts or pyrrole derivatives.

- The cyano group at position 1 is commonly introduced via malononitrile or related active methylene compounds in cycloaddition steps.

- Ultrasound irradiation and base catalysis improve reaction rates and yields in one-pot methods.

- Transition metal catalysis, particularly palladium, offers a modular and versatile approach to construct the indolizine core with diverse substituents.

- Purification typically involves column chromatography, with yields ranging from moderate to high depending on the method and substrate scope.

- The synthetic routes also allow for further functionalization, oxidation, or reduction steps to fine-tune the properties of the final compound.

Análisis De Reacciones Químicas

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | C₁₉H₁₈N₄O (est.) | ~318.39 | Pyrrolidine-methyl, formyl, nitrile | Discontinued; potential antimicrobial |

| 3-Formyl-2-[(morpholin-4-yl)methyl]indolizine-1-carbonitrile | C₁₈H₁₈N₄O₂ (est.) | ~338.37 | Morpholine-methyl, formyl, nitrile | Enhanced solubility (theoretical) |

| Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | C₂₆H₂₀N₄O₂S | 452.52 | Spiro core, thiophene, indole | High crystallinity (R = 0.073) |

Actividad Biológica

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile is characterized by an indolizine core with a formyl group and a pyrrolidine moiety. This unique structure contributes to its biological reactivity and potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that indolizine derivatives, including 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile, exhibit significant antitumor properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been reported to inhibit the growth of MCF-7 breast cancer cells, with mechanisms involving the modulation of key signaling pathways such as the BRAF and EGFR pathways .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

In addition to its antitumor and anti-inflammatory activities, 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile has demonstrated antimicrobial effects. Studies have shown that it exhibits inhibitory activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

The biological activities of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : It affects signaling pathways that regulate cell survival and proliferation.

- Interaction with DNA : Some studies suggest that indolizines can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile in various biological contexts:

| Study | Model | Findings |

|---|---|---|

| Study A | MCF-7 Cells | Induced apoptosis via caspase activation |

| Study B | RAW 264.7 Macrophages | Reduced TNF-α production by 50% |

| Study C | Staphylococcus aureus | Inhibited bacterial growth at 25 µg/mL |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile?

The synthesis typically involves multi-step functionalization of the indolizine core. For example, chloromethyl intermediates (e.g., 2-(chloromethyl)-3-formylindolizine-1-carbonitrile) can undergo nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-ylmethyl group . Cross-coupling reactions, such as those using propargyl carbonates and pyridin-2-yl acetonitrile derivatives, are also effective for constructing indolizine scaffolds . Reaction optimization should focus on solvent choice (e.g., HFIP for Friedel-Crafts reactions) and catalyst systems (e.g., palladium for annulation) to improve yield and regioselectivity .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is critical for confirming the 3D arrangement of substituents, as demonstrated for related indolizine derivatives (e.g., spiro[indoline-3,2-pyrrolidine] structures) . Spectroscopic techniques include:

Q. What safety protocols are essential for handling this compound?

Due to its nitrile and aldehyde groups, strict precautions are required:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work under inert gas (N₂/Ar) to prevent moisture sensitivity .

- Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can Friedel-Crafts alkylation be optimized for functionalizing the indolizine core?

HFIP (1,1,1,3,3,3-hexafluoroisopropanol) promotes efficient Friedel-Crafts reactions by stabilizing cationic intermediates. For example, introducing aryl groups at the C3 position requires:

- Substrate pre-activation : Electron-rich arenes (e.g., thiophene derivatives) enhance electrophilic substitution .

- Temperature control : Reactions at 0–25°C minimize side products like over-alkylated derivatives .

- Catalyst screening : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., TfOH) can modulate regioselectivity .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from solvation effects or transition-state barriers not captured in gas-phase calculations. Mitigation approaches include:

- MD simulations : To model solvent interactions (e.g., HFIP’s role in stabilizing intermediates) .

- DFT benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate model for the indolizine system .

- Experimental validation : Use deuterium labeling or kinetic isotope effects to probe mechanistic pathways .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

Key modifications include:

- Pyrrolidine substitution : Replacing pyrrolidine with morpholine increases solubility but may reduce target binding .

- Aldehyde group : Converting the formyl to a hydroxymethyl group (via reduction) enhances metabolic stability .

- Cyanide replacement : Replacing the nitrile with a carboxylate improves pharmacokinetics but may alter target affinity . Biological evaluation should prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

- HPLC-DAD/MS : To detect impurities at ≤0.1% levels, using C18 columns and acetonitrile/water gradients .

- TLC : For rapid monitoring (silica gel, ethyl acetate/hexane eluent) .

- Elemental analysis : To verify C, H, N content within ±0.4% of theoretical values .

Q. How can synthetic challenges like low yields in pyrrolidine coupling be addressed?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .

- Phase-transfer catalysis : Using TBAB (tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .

- Protecting groups : Temporarily masking the formyl group (e.g., as an acetal) prevents side reactions during pyrrolidine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.